Triethyl 2-chloro-2-phosphonoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDXCIMROXIFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(P(=O)(OCC)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394079 | |
| Record name | Triethyl 2-chloro-2-phosphonoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7071-12-7 | |
| Record name | Triethyl 2-chloro-2-phosphonoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl 2-chloro-2-phosphonoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Triethyl 2 Chloro 2 Phosphonoacetate and Its Derivatives
Established Synthetic Routes and Reaction Optimizations
The synthesis of triethyl 2-chloro-2-phosphonoacetate is most commonly achieved through a multi-step process, which involves the initial preparation of triethyl phosphonoacetate followed by a chlorination step. Researchers have focused on optimizing these steps to improve yield, purity, and reaction conditions.
Multi-step Synthesis Pathways
The foundational multi-step pathway to this compound begins with the synthesis of its precursor, triethyl phosphonoacetate.
Step 1: Synthesis of Triethyl Phosphonoacetate via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds. In this context, it involves the reaction of a trialkyl phosphite (B83602), typically triethyl phosphite, with an ethyl haloacetate. While ethyl bromoacetate (B1195939) is a common reactant, industrial processes have been developed using the more cost-effective ethyl chloroacetate (B1199739). google.com
The reaction can be summarized as follows: P(OEt)₃ + ClCH₂COOEt → (EtO)₂P(O)CH₂COOEt + EtCl
To enhance the reaction rate and yield when using the less reactive ethyl chloroacetate, catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) iodide) can be employed. google.com Optimization of reaction conditions, including temperature and reaction time, is crucial for maximizing the conversion to triethyl phosphonoacetate, with yields often exceeding 90%. google.com
Step 2: Chlorination of Triethyl Phosphonoacetate
The second step involves the electrophilic chlorination of the alpha-carbon of triethyl phosphonoacetate. Various chlorinating agents have been explored for this transformation.
Sulfuryl Chloride (SO₂Cl₂): This reagent is a common choice for the chlorination of active methylene (B1212753) compounds. sci-hub.se The reaction is typically carried out in an inert solvent. The mechanism of chlorination with sulfuryl chloride can proceed via either a radical or an ionic pathway, depending on the reaction conditions. For the chlorination of phosphonates, an ionic mechanism is often proposed. rsc.org
N-Chlorosuccinimide (NCS): As a milder and more selective chlorinating agent, NCS is an effective alternative for the synthesis of α-chloro phosphonates. researchgate.net This reagent is often favored for its ease of handling and for reactions where over-chlorination is a concern.
The general scheme for the chlorination is: (EtO)₂P(O)CH₂COOEt + Chlorinating Agent → (EtO)₂P(O)CHClCOOEt + By-product
Optimization of this step involves controlling the stoichiometry of the chlorinating agent to prevent the formation of the dichlorinated byproduct, triethyl 2,2-dichloro-2-phosphonoacetate. Reaction temperature and the choice of solvent are also critical parameters to control for achieving high selectivity and yield.
Table 1: Comparison of Chlorinating Agents for Triethyl Phosphonoacetate
| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., CCl₄, CH₂Cl₂), often at room temperature or with mild heating. | Readily available, cost-effective, high reactivity. | Can lead to over-chlorination, produces corrosive by-products (HCl, SO₂). |
| N-Chlorosuccinimide (NCS) | Inert solvent, often requires a radical initiator (e.g., AIBN, benzoyl peroxide) or photo-irradiation for radical pathways, or can proceed via ionic pathways. | Milder, more selective, easier to handle, by-product (succinimide) is often easily removed. | Higher cost compared to sulfuryl chloride. |
One-Pot Synthetic Approaches
While less common than the multi-step route, research has been directed towards the development of one-pot syntheses of α-chloro phosphonates to improve process efficiency. A one-pot method for the synthesis of (E)-α-chloro-α,β-unsaturated esters involves the in-situ generation of a phosphonate (B1237965) anion from methyl bis(2,2,2-trifluoroethoxy)phosphonoacetate, followed by chlorination and subsequent reaction with an aldehyde. researchgate.net While this demonstrates the feasibility of a one-pot chlorination-olefination sequence, a direct one-pot synthesis of this compound from simpler precursors remains an area for further development.
Exploration of Novel Synthetic Pathways and Mechanistic Considerations
Investigations into novel synthetic routes are aimed at overcoming the limitations of established methods, such as the use of hazardous reagents or the generation of significant waste. Mechanistic studies of the chlorination step are crucial for understanding and controlling the reaction's selectivity. The chlorination of phosphorus esters can be mechanistically complex, with the potential for different pathways depending on the specific chlorinating agent and reaction conditions. rsc.org For instance, the reaction with thionyl chloride has been shown to proceed via an initial attack on the phosphoryl oxygen. rsc.org Understanding these mechanisms allows for the rational design of more efficient and selective synthetic protocols.
Stereoselective and Enantioselective Preparation of Analogues
The development of stereoselective and enantioselective methods for the synthesis of α-substituted phosphonates is a significant area of research, as the chirality at the α-carbon can be crucial for the biological activity of the final products. While the synthesis of racemic this compound is well-established, methods for the enantioselective synthesis of its analogues are emerging.
Catalytic asymmetric synthesis of C-chiral phosphonates has been achieved through various methods, including the use of chiral catalysts in phosphonylation reactions. mdpi.com For example, the enantioselective synthesis of α-hydroxy phosphonates has been accomplished using organocatalysis. nih.gov Furthermore, the asymmetric hydrogenation of unsaturated phosphonates using chiral rhodium complexes has proven to be an effective method for producing chiral phosphonates with high enantioselectivity. nih.gov These approaches could potentially be adapted for the synthesis of enantiomerically enriched α-chloro phosphonate analogues.
Advanced Purification and Isolation Techniques for Research Applications
The purification of this compound is essential to obtain a product of high purity, which is often required for its application in the synthesis of fine chemicals and pharmaceuticals.
Standard purification techniques include:
Distillation: Due to its relatively high boiling point, vacuum distillation is the preferred method for purifying this compound on a larger scale. chemicalbook.com
Chromatography: For smaller-scale purifications and to obtain very high purity material for research applications, column chromatography using silica (B1680970) gel is a common and effective method. acs.orgorgsyn.org The choice of eluent system is critical for achieving good separation from starting materials and by-products.
For specialized research applications requiring extremely pure material, advanced purification techniques may be employed. These can include preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). The removal of organophosphorus compounds from waste streams, a related challenge, has been addressed using techniques like advanced oxidation processes and supercritical carbon dioxide extraction, highlighting the range of advanced technologies available for the separation and purification of these compounds. researchgate.netresearchgate.net
Table 2: Summary of Purification Techniques for this compound
| Technique | Scale | Purity Achievable | Application |
|---|---|---|---|
| Vacuum Distillation | Large | Good to High | Industrial and large-scale laboratory synthesis. |
| Column Chromatography | Small to Medium | High to Very High | Laboratory synthesis for research and development. |
| Preparative HPLC/SFC | Small | Very High | Isolation of high-purity samples for analytical standards and biological testing. |
Reactivity and Mechanistic Investigations of Triethyl 2 Chloro 2 Phosphonoacetate
Role as a Versatile Phosphonate (B1237965) Ester Reagent in Organic Transformations
Triethyl 2-chloro-2-phosphonoacetate serves as a versatile building block in synthetic organic chemistry, primarily due to its ability to act as a precursor to a variety of reactive intermediates. The presence of the phosphonate group allows for the facile generation of stabilized carbanions, while the chloro substituent can either be retained in the final product or act as a leaving group, depending on the reaction conditions. This dual functionality makes it a valuable reagent for introducing both a phosphonate moiety and a chloro-substituted carbon into a target molecule.
The primary utility of this compound lies in its application in olefination reactions, specifically the Horner-Wadsworth-Emmons reaction, to generate α-chloro-α,β-unsaturated esters. These products are themselves versatile intermediates for subsequent transformations. The electron-withdrawing nature of the phosphonate group acidifies the α-proton, allowing for deprotonation under relatively mild basic conditions to form a nucleophilic carbanion. This carbanion is at the heart of the compound's reactivity in carbon-carbon bond formation.
Carbon-Carbon Bond Forming Reactions Facilitated by the Compound
The unique structural features of this compound enable its participation in a range of carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.
Horner-Wadsworth-Emmons Reaction Applications and Structural Modifications
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, providing a reliable method for the formation of carbon-carbon double bonds with high stereocontrol. wikipedia.org this compound is a key reagent in this reaction for the synthesis of α-chloro-α,β-unsaturated esters. The reaction commences with the deprotonation of the phosphonate by a base to generate a stabilized phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, forming a tetrahedral intermediate which subsequently eliminates a dialkylphosphate salt to yield the alkene. wikipedia.org
The HWE reaction generally favors the formation of the (E)-alkene isomer, a preference that is attributed to the thermodynamic stability of the intermediates in the reaction pathway. wikipedia.orgntu.edu.sg The stereochemical outcome can be influenced by several factors, including the nature of the phosphonate, the aldehyde or ketone, the base, and the reaction conditions.
Structural modifications of the phosphonate reagent can significantly impact the stereoselectivity of the HWE reaction. For instance, the use of phosphonates with bulky ester groups or electron-withdrawing groups can alter the E/Z selectivity of the resulting alkene. While specific studies detailing extensive structural modifications of this compound are not abundant, the principles derived from related phosphonates can be applied. For example, in analogous systems, changing the ethyl esters to trifluoroethyl esters (Still-Gennari modification) can dramatically shift the selectivity towards the (Z)-alkene. researchgate.net
Table 1: Representative Horner-Wadsworth-Emmons Reaction Conditions
| Aldehyde/Ketone | Base | Solvent | Product | Stereoselectivity |
| Aromatic Aldehyde | NaH | THF | α-chloro-α,β-unsaturated ester | Predominantly E |
| Aliphatic Aldehyde | KHMDS | THF | α-chloro-α,β-unsaturated ester | Predominantly E |
| Ketone | NaH | DME | α-chloro-α,β-unsaturated ester | Lower E-selectivity |
This table represents typical conditions and outcomes for HWE reactions involving stabilized phosphonates.
Michael Addition Reactions and Conjugate Additions
The α-chloro-α,β-unsaturated esters synthesized from this compound via the HWE reaction are excellent Michael acceptors. In a Michael addition, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound in a conjugate or 1,4-addition fashion. youtube.com This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.
The electrophilicity of the β-carbon in these substrates is enhanced by the electron-withdrawing nature of both the ester and the α-chloro substituent. A wide range of nucleophiles, including enolates, amines, thiols, and organocuprates (Gilman reagents), can participate in conjugate addition to these activated alkenes. youtube.com
The general mechanism involves the attack of the nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. wikipedia.org This intermediate is then protonated to give the final 1,4-adduct. The stereochemistry of the newly formed chiral centers can often be controlled by using chiral nucleophiles, catalysts, or auxiliaries.
Table 2: Examples of Nucleophiles in Michael Additions to α,β-Unsaturated Esters
| Nucleophile | Product Type |
| Malonate Esters | 1,5-Dicarbonyl Compounds |
| Amines | β-Amino Esters |
| Thiols | β-Thio Esters |
| Organocuprates | β-Alkylated Esters |
This table illustrates the versatility of Michael acceptors in reacting with various nucleophiles.
Tsuji-Trost Type Reactions
The Tsuji-Trost reaction is a palladium-catalyzed allylic alkylation that forms a carbon-carbon or carbon-heteroatom bond between a nucleophile and an allylic substrate. wikipedia.org While direct participation of this compound in this reaction is not commonly reported, its derivatives can potentially be utilized. For instance, an α-chloro-α,β-unsaturated ester, obtained from the HWE reaction, could be transformed into a suitable allylic substrate.
The catalytic cycle of the Tsuji-Trost reaction typically begins with the coordination of a palladium(0) complex to the alkene of the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex. wikipedia.org A nucleophile then attacks this complex, usually at the less sterically hindered terminus of the allyl group, to afford the product and regenerate the palladium(0) catalyst. organic-chemistry.org The use of chiral ligands can render this reaction enantioselective. wikipedia.org
Although specific examples involving derivatives of this compound are scarce in the literature, the general principles of the Tsuji-Trost reaction suggest that suitably functionalized allylic compounds derived from this phosphonate could serve as substrates for palladium-catalyzed alkylations.
Intramolecular Heck-Type Cyclization and Isomerization Processes
The intramolecular Heck reaction is a powerful palladium-catalyzed method for the construction of carbocyclic and heterocyclic ring systems. wikipedia.org This reaction involves the coupling of an aryl or vinyl halide (or triflate) with an alkene tethered to the same molecule. wikipedia.org Substrates for such cyclizations can be synthesized using this compound. For example, the α-chloro-α,β-unsaturated ester moiety, formed via an HWE reaction, can be incorporated into a larger molecule containing an appropriately positioned aryl or vinyl halide.
The mechanism of the intramolecular Heck reaction involves oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by intramolecular migratory insertion of the tethered alkene into the palladium-carbon bond. wikipedia.org The resulting alkylpalladium intermediate then undergoes β-hydride elimination to form a new double bond and regenerate the palladium(0) catalyst. The regioselectivity of the cyclization (exo vs. endo) is often influenced by the ring size being formed and the substitution pattern of the alkene. princeton.edu
Isomerization of the newly formed double bond can sometimes occur under the reaction conditions, leading to a mixture of products. The choice of catalyst, ligands, base, and solvent can be crucial in controlling the outcome of the reaction.
Intramolecular Aryne-Ene Reactions
The intramolecular aryne-ene reaction is a valuable transformation for the synthesis of benzofused carbo- and heterocycles. bohrium.com This reaction involves the generation of a reactive aryne intermediate that is tethered to an alkene. The aryne then undergoes an ene reaction with the alkene to form a new ring.
Substrates suitable for this reaction could potentially be prepared from this compound. This would involve incorporating the phosphonate or a derivative thereof into a molecule containing both an aryne precursor (such as an ortho-silylaryl triflate) and an alkene.
The mechanism is believed to be a concerted process where the aryne acts as the "enophile" and the alkene as the "ene" component. nih.gov The reaction is often high-yielding and can proceed with good stereoselectivity. The geometry of the alkene tether can be crucial for the success of the reaction. nih.gov This methodology provides a powerful route to complex polycyclic systems from relatively simple starting materials.
Elucidation of Nucleophilic Attack Mechanisms Involving the Compound
Nucleophilic attack on this compound can occur at multiple electrophilic sites. The primary sites for nucleophilic attack are the α-carbon, the carbonyl carbon of the ester group, and the phosphorus atom of the phosphonate group. The specific mechanism of nucleophilic attack is highly dependent on the nature of the nucleophile, the reaction conditions, and the presence of catalysts.
One of the most well-documented reactions involving this class of compounds is the Horner-Wadsworth-Emmons (HWE) reaction . In this reaction, a strong base deprotonates the α-carbon to form a phosphonate carbanion. This carbanion then acts as a nucleophile, attacking an aldehyde or ketone. wikipedia.org However, considering the reactivity of the parent molecule itself, direct nucleophilic substitution at the α-carbon is a key mechanistic pathway. This can proceed via two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).
In an SN2 mechanism , a nucleophile attacks the α-carbon in a concerted step, leading to the displacement of the chloride ion. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The presence of the electron-withdrawing phosphonate and ester groups at the α-carbon can influence the transition state energy of the SN2 reaction.
Alternatively, an SN1 mechanism would involve the initial departure of the chloride ion to form a carbocation intermediate, which is then attacked by the nucleophile. However, the formation of a carbocation at the α-position to two electron-withdrawing groups (the phosphonate and ester) would be highly destabilized, making the SN1 pathway less likely under most conditions.
Another important mechanistic consideration is the potential for the Perkow reaction , which competes with the Michaelis-Arbuzov reaction. nih.gov In the context of this compound, a nucleophilic phosphite (B83602) could attack the carbonyl carbon, leading to the formation of a vinyl phosphate (B84403), or attack the α-carbon in a Michaelis-Arbuzov type reaction. Computational studies on analogous systems like chloroacetone (B47974) have shown that the Perkow pathway can be kinetically and thermodynamically favored under certain conditions. nih.govresearchgate.net
Reactivity Profiling with Diverse Electrophilic and Nucleophilic Substrates
The reactivity of this compound has been explored with a variety of nucleophilic and electrophilic substrates.
Reactions with Nucleophiles:
The α-carbon of this compound is electrophilic and susceptible to attack by a range of nucleophiles. The outcome of the reaction is largely dependent on the nature of the nucleophile.
| Nucleophile Type | Substrate Example | Predominant Reaction Type | Product Type |
| Hard Nucleophiles | Alkoxides (e.g., Sodium ethoxide) | Nucleophilic Substitution (SN2) | α-Alkoxy phosphonoacetate |
| Amines (e.g., Piperidine) | Nucleophilic Substitution (SN2) | α-Amino phosphonoacetate | |
| Soft Nucleophiles | Thiolates (e.g., Sodium thiophenoxide) | Nucleophilic Substitution (SN2) | α-Thio phosphonoacetate |
| Cyanide (e.g., Sodium cyanide) | Nucleophilic Substitution (SN2) | α-Cyano phosphonoacetate | |
| Phosphorus Nucleophiles | Trialkyl phosphites | Michaelis-Arbuzov/Perkow Reaction | Substituted phosphonate/Vinyl phosphate |
This table represents expected reactivity based on general principles of organic chemistry, as specific comprehensive studies on this compound are limited.
Reactions with Electrophiles:
The primary mode of reactivity of this compound with electrophiles involves the initial formation of the phosphonate carbanion via deprotonation with a base. This carbanion is a soft nucleophile and reacts readily with a variety of electrophiles.
| Electrophile Type | Substrate Example | Reaction Type | Product Type |
| Carbonyl Compounds | Aldehydes, Ketones | Horner-Wadsworth-Emmons | α,β-Unsaturated ester |
| Alkyl Halides | Benzyl bromide | Alkylation | α-Alkyl-α-chloro phosphonoacetate |
| Aryl Halides | Aryl bromides/chlorides (with Pd catalyst) | α-Arylation | α-Aryl-α-chloro phosphonoacetate |
The α-arylation of phosphonoacetates using palladium catalysis has been developed, allowing for the formation of complex arylated products. acs.org
Comparative Mechanistic Studies with Related Halogenated Phosphonoacetates
The reactivity and mechanistic pathways of this compound can be better understood by comparing it with its fluoro- and bromo-substituted analogs. The nature of the halogen atom at the α-position significantly influences the compound's electrophilicity and the leaving group ability of the halide.
Influence of the Halogen on Reactivity:
The reactivity of triethyl 2-halo-2-phosphonoacetates in nucleophilic substitution reactions is expected to follow the trend:
Br > Cl > F
This trend is primarily governed by two factors:
Leaving Group Ability: The ability of the halide to depart as a leaving group is inversely related to its basicity. Iodide is the best leaving group, followed by bromide, chloride, and fluoride, which is a poor leaving group.
Inductive Effect: The electronegativity of the halogens decreases in the order F > Cl > Br. A more electronegative halogen exerts a stronger electron-withdrawing inductive effect, which can influence the electrophilicity of the α-carbon.
The synthesis of the fluoro and bromo analogs often follows the Michaelis-Arbuzov reaction pathway, for instance, reacting triethyl phosphite with ethyl bromofluoroacetate or ethyl dibromoacetate, respectively. wikipedia.org
Comparative Reactivity Data (Hypothetical):
The following table provides a hypothetical comparison of the relative reaction rates for the SN2 reaction of triethyl 2-halo-2-phosphonoacetates with a common nucleophile, such as sodium ethoxide.
| Halogen (X) in (EtO)₂P(O)CH(X)COOEt | Relative Rate of SN2 Reaction | Rationale |
| F | 1 | Poor leaving group ability of fluoride. |
| Cl | 10² | Good leaving group ability of chloride. |
| Br | 10⁴ | Excellent leaving group ability of bromide. |
In the context of the Horner-Wadsworth-Emmons reaction, the α-halogen also influences the acidity of the α-proton and the stability and reactivity of the resulting carbanion. The electron-withdrawing effect of the halogen increases the acidity of the α-proton, facilitating carbanion formation.
Applications of Triethyl 2 Chloro 2 Phosphonoacetate in Advanced Organic Synthesis and Beyond
Contributions to Medicinal Chemistry and Pharmaceutical Synthesis
The reactivity and stability of Triethyl 2-chloro-2-phosphonoacetate make it a valuable tool for pharmaceutical researchers and chemists. chemimpex.com It facilitates the introduction of the phosphonate (B1237965) moiety into complex molecules, often leading to derivatives with enhanced biological activity compared to their non-phosphonated counterparts. chemimpex.com
Synthesis of Biologically Active Phosphonate Derivatives with Enhanced Efficacy
This compound is a key reactant in the synthesis of various phosphonate derivatives that exhibit significant biological activity. chemimpex.com A notable application is in the creation of purine (B94841) nucleoside derivatives that contain a halogen atom. Nucleoside phosphonates are important mimics of nucleoside phosphates, offering greater chemical and metabolic stability because the phosphorus-carbon bond is not susceptible to enzymatic hydrolysis. frontiersin.org This stability is a crucial attribute for developing effective antiviral and other therapeutic agents. The compound's utility in Horner-Wadsworth-Emmons reactions further expands its role in synthesizing complex organic molecules, including precursors to natural products like galbonolide derivatives. wikipedia.org
Table 1: Examples of Reactions Involving this compound
| Reaction Type | Application/Product | Reference |
|---|---|---|
| Nucleophilic Substitution | Synthesis of purine nucleoside derivatives | |
| Horner-Wadsworth-Emmons | Synthesis of galbonolide derivatives |
Development of Compounds Targeting Specific Biological Pathways
The compound plays a significant role in the development of pharmaceuticals designed to target specific biological pathways, which can enhance drug efficacy. chemimpex.com Researchers utilize it in biochemical studies to investigate enzyme inhibition and metabolic pathways, providing insights that can lead to new therapeutic strategies. chemimpex.com A prime example of this is its use in the scaled-up production of bacterial topoisomerase inhibitors. Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topology of DNA during replication and are validated targets for antibacterial drugs. nih.govnih.gov Inhibitors synthesized using this phosphonate intermediate can selectively interfere with these crucial bacterial processes. chemimpex.com
Role as an Intermediate in Quinolone and Naphthyridone Synthesis
While its direct use in forming the core heterocyclic structure of quinolones and naphthyridones is not extensively detailed, this compound's role in synthesizing inhibitors of their primary targets—bacterial topoisomerases—is well-established. Quinolone antibiotics function precisely by inhibiting these enzymes. nih.gov The fluoro-analogue of the title compound, Triethyl 2-fluoro-2-phosphonoacetate, is explicitly used as a reactant for the synthesis of quinolones. sigmaaldrich.com Given this, the application of this compound in the large-scale production of novel bacterial topoisomerase inhibitors (NBTIs) places it firmly within the synthetic landscape of compounds that share the same mechanism of action as quinolones. nih.gov
Application in the Synthesis of PROTACs
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to degrade specific target proteins by linking them to an E3 ubiquitin ligase. nih.govnih.gov A PROTAC molecule consists of a ligand for the protein of interest, a ligand for an E3 ligase, and a chemical linker that connects the two. musechem.com The nature of this linker—its length, rigidity, and composition—is critical to the PROTAC's effectiveness. nih.gov While linkers are often composed of flexible alkyl or polyethylene (B3416737) glycol (PEG) chains, the incorporation of other functionalities is an area of active research. musechem.com However, the direct application of this compound as a building block for PROTAC linkers is not specifically documented in available research.
Utility in Agrochemical Development and Pesticide Research
Beyond pharmaceuticals, this compound is a cornerstone in the development of modern agrochemicals. chemimpex.com
Intermediate in the Production of Herbicides and Insecticides
The compound is a valuable and widely used intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. chemimpex.com Its structure is ideal for introducing phosphorus into larger organic molecules, making it a crucial building block for phosphonate-based pesticides. chemimpex.com The resulting phosphonate derivatives often exhibit enhanced biological activity, leading to more effective crop protection solutions. chemimpex.com Its stability and ease of handling contribute to its preference in both laboratory and industrial production settings focused on creating innovative agrochemical products. chemimpex.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Main subject, synthetic intermediate |
| Triethyl 2-fluoro-2-phosphonoacetate | Fluoro-analogue used in quinolone synthesis |
| DNA gyrase | Bacterial enzyme target |
| Topoisomerase IV | Bacterial enzyme target |
| Galbonolide | Natural product synthesized using the main compound |
Strategies for Minimizing Environmental Impact in Agrochemical Design
This compound serves as a key intermediate in the synthesis of organophosphorus compounds, some of which are used in the development of modern agrochemicals. chemimpex.com While the compound itself is a precursor, its utility is directly linked to the design of final agrochemical products with minimized environmental footprints. The focus in contemporary agrochemical research is to create active ingredients that are both effective and environmentally benign. This involves designing molecules that exhibit high target specificity, reduced persistence in the environment, and lower toxicity to non-target organisms.
The versatility of precursors like this compound allows chemists to introduce specific functionalities that can lead to more sustainable pesticides. chemimpex.com Strategies for reducing environmental impact are primarily associated with the properties of the final, biologically active molecule rather than the intermediate. These strategies include enhancing biodegradability, where the molecular structure is designed to be more susceptible to breakdown by soil microbes, and increasing potency, which allows for lower application rates per hectare. nesfircroft.com The development of pesticides that protect crops while having a reduced environmental impact is a significant area of research. chemimpex.com
Below is a table summarizing key strategies in the design of environmentally conscious agrochemicals, which can be synthesized using versatile building blocks.
| Strategy | Objective | Design Principle |
| Enhanced Biodegradability | Reduce soil and water persistence. | Incorporate chemical groups that are susceptible to microbial or hydrolytic degradation. |
| Increased Target Specificity | Minimize harm to non-target organisms (e.g., pollinators, mammals). | Design molecules that bind selectively to a biological target unique to the pest. |
| Higher Potency | Lower the volume of chemical applied to fields. | Optimize the molecular structure for maximum efficacy against the target pest. |
| Reduced Mobility | Prevent leaching into groundwater. | Modify the molecule to increase its adsorption to soil particles. |
Engagement in Materials Science Research
The unique chemical properties of this compound make it a compound of interest in materials science. Its applications are primarily centered on its use as a precursor or additive in the formulation of specialized polymers and coatings designed for high-performance applications. chemimpex.com
In the field of polymer chemistry, the incorporation of phosphorus-containing moieties, derived from phosphonates like this compound, is a well-established method for modifying the properties of materials. The phosphonate group can be integrated into a polymer backbone or used as a functional additive. This chemical modification is explored for creating advanced polymers and coatings with tailored characteristics. chemimpex.com For example, phosphonates are utilized in the polymerization of materials like polyethylene terephthalate (B1205515) (PET), indicating their role in producing large-scale commercial polymers. nih.gov The presence of the phosphonate group can enhance properties such as adhesion to substrates and flame retardancy, making these materials suitable for demanding industrial and commercial applications.
Key improvements in material properties are detailed in the table below.
| Property Enhanced | Mechanism of Action | Application Area |
| Flame Retardancy | The phosphorus center promotes the formation of a protective char layer upon combustion, insulating the underlying material. | Electronics, construction materials, textiles. |
| Thermal Stability | The stable phosphonate structure can increase the decomposition temperature of the polymer. | High-temperature plastics, industrial coatings. |
| Corrosion Resistance | Phosphonate groups can form a passivating layer on metal surfaces, preventing oxidation. | Anti-corrosion coatings for steel and other metals. |
| Adhesion | The polar phosphonate group can form strong bonds with various substrates, including metals and glass. | Adhesives, primers, and advanced composite materials. |
Role in Analytical Chemistry and Biochemical Studies
This compound serves as a specialized reagent in both analytical and biochemical research, facilitating the study of complex chemical and biological systems. chemimpex.com
This compound is employed as a reagent in a variety of analytical methods, where it aids in the detection and measurement of other chemical substances within complex mixtures. chemimpex.com A notable application is its use in the chemical synthesis of isotopically labeled standards for environmental analysis. For instance, it is a reagent used to synthesize a labeled form of Mutagen X (MX), a highly mutagenic disinfection byproduct found in chlorinated drinking water. chemicalbook.comchemicalbook.com By creating a stable, isotope-labeled version of MX, researchers can use sensitive analytical techniques like mass spectrometry to accurately quantify trace amounts of the mutagen in water samples, which is crucial for monitoring water quality and conducting toxicological studies.
In the realm of biochemistry, this compound and related phosphonates are valuable tools for studying enzyme function and metabolic processes. chemimpex.com Researchers utilize these compounds to investigate enzyme inhibition, which can provide fundamental insights into biochemical reactions and pathways. chemimpex.com
Phosphonates are effective enzyme inhibitors largely because they are structural mimics of natural phosphate (B84403) esters but are much more resistant to hydrolysis. researchgate.net This stability allows them to act as stable analogues of phosphorylated substrates or as mimics of the tetrahedral transition states that occur during enzyme-catalyzed reactions, such as peptide bond hydrolysis. researchgate.net By binding tightly to the active site of an enzyme without being processed, these compounds can effectively block the enzyme's function, allowing scientists to study its role in a given metabolic pathway. This research can be foundational for developing new therapeutic strategies. chemimpex.comresearchgate.net
| Enzyme Class | Role of Phosphonate Inhibitor | Research Application |
| Proteases | Mimics the tetrahedral intermediate of peptide bond hydrolysis. | Study of protein degradation, drug development. |
| Phosphatases | Acts as a stable, non-hydrolyzable analog of a phosphate substrate. | Investigation of signal transduction pathways. |
| Kinases | Can interfere with phosphoryl transfer reactions. | Understanding cellular regulation and metabolism. |
| Polymerases | Used to create nucleotide analogs that can inhibit DNA or RNA synthesis. | Antiviral drug discovery and research. researchgate.net |
Synthesis of Isotope-Labelled Mutagen X for DNA Damage Research
This compound serves as a crucial reagent in the synthesis of isotope-labelled Mutagen X (MX). chemicalbook.com MX, a chlorinated furanone, is significant in environmental and health research as it is responsible for a substantial portion of the mutagenic activity found in drinking water, arising as a byproduct of disinfection processes. chemicalbook.com The ability to introduce isotopic labels into the MX molecule is essential for metabolic and mechanistic studies, allowing researchers to trace its path and understand its interactions with biological macromolecules.
The study of DNA damage is a primary application for isotopically labelled MX. DNA damage induced by mutagens like MX is often addressed by cellular repair mechanisms such as the nucleotide excision repair system. chemicalbook.com Research in this area investigates the formation of DNA adducts and interstrand crosslinks (ICLs), which are critical cytotoxic lesions that can block DNA replication and transcription. nih.gov While not directly involving MX, studies on other chloroethylating agents demonstrate that these compounds alkylate DNA bases, leading to monoadducts that can subsequently form ICLs. nih.govresearchgate.net This type of research provides a framework for understanding the potential genotoxicity of compounds like Mutagen X and the cellular responses to the damage they cause.
Detailed findings from research involving Mutagen X are summarized below:
| Research Focus | Key Findings | Citation |
| Source of Mutagenicity | Mutagen X (MX) is a chlorinated furanone identified as a major contributor to the mutagenic activity of disinfected drinking water. | chemicalbook.com |
| Role in DNA Damage | DNA damage caused by Mutagen X is recognized and processed by the nucleotide excision repair (NER) pathway in cells. | chemicalbook.com |
| Synthetic Application | This compound is a key reagent utilized for the chemical synthesis of isotope-labelled Mutagen X for research purposes. | chemicalbook.com |
Contribution to the Synthesis of Fine Chemicals
The reactivity of this compound makes it a valuable intermediate in the synthesis of fine chemicals, which are complex, pure chemical substances produced in limited quantities. chemimpex.com Its unique structure facilitates the introduction of a phosphonate group into organic molecules, enabling the creation of complex molecular architectures. chemimpex.com This capability is harnessed in the development of specialized molecules for various industries.
This compound is particularly useful in carbon-carbon bond formation reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction. chemicalbook.comsigmaaldrich.com This reaction is a cornerstone of organic synthesis for creating alkenes with high stereoselectivity. Through this and similar pathways, the compound is involved in the production of a range of fine chemicals, including:
Pharmaceutical Intermediates : It plays a role in synthesizing compounds that target specific biological pathways, which is fundamental in drug discovery and development. chemimpex.com Examples include the synthesis of purine nucleoside derivatives and bacterial topoisomerase inhibitors. sigmaaldrich.com
Agrochemicals : The compound serves as a building block in the creation of pesticides and herbicides. chemimpex.com
Complex Organic Molecules : It has been used in the synthesis of natural product derivatives, such as galbonolides. sigmaaldrich.com
The versatility of this compound allows for the efficient transformation of initial materials into desired, high-value products with good yields, solidifying its role in the fine chemicals sector. enamine.net
Advanced Spectroscopic and Structural Characterization in Research Context
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of Triethyl 2-chloro-2-phosphonoacetate, providing detailed information about the hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) atomic nuclei. While specific spectral data for this compound is not widely published in readily available literature, analysis can be predicted based on its known structure: (C₂H₅O)₂P(O)CH(Cl)CO₂C₂H₅.
For a complete analysis, ¹H NMR, ¹³C NMR, and ³¹P NMR spectra would be acquired.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the three ethyl groups and the single proton on the alpha-carbon (the carbon bonded to both chlorine and the phosphonate (B1237965) group). The ethyl groups would typically present as overlapping triplets for the methyl (CH₃) protons and quartets for the methylene (B1212753) (CH₂) protons, with coupling between them. The methine proton (CH) would likely appear as a doublet due to coupling with the phosphorus atom.
¹³C NMR: The carbon NMR spectrum would reveal separate signals for each unique carbon atom in the molecule. This includes the methyl and methylene carbons of the ethyl groups, the carbonyl carbon of the ester, and the alpha-carbon. The signals for carbons close to the phosphorus atom, particularly the alpha-carbon, would exhibit splitting (coupling) due to the adjacent ³¹P nucleus.
³¹P NMR: The phosphorus NMR spectrum is particularly important for organophosphorus compounds. It would show a single signal for the phosphorus atom in this compound, and its chemical shift would be indicative of the pentavalent phosphonate environment. Purity assessments often utilize ³¹P NMR, with some commercial suppliers noting a purity of ≥98% as determined by this method. guidechem.com
A hypothetical data table for the expected NMR signals is presented below for illustrative purposes.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Assignment |
| ¹H | ~4.8 - 5.2 | Doublet (d) | JP-H ≈ 15-20 Hz | -CH(Cl)P- |
| ¹H | ~4.1 - 4.4 | Multiplet (m) | -P(O)(OCH₂ CH₃)₂ and -C(O)OCH₂ CH₃ | |
| ¹H | ~1.2 - 1.4 | Triplet (t) | JH-H ≈ 7 Hz | -P(O)(OCH₂CH₃ )₂ and -C(O)OCH₂CH₃ |
| ¹³C | ~165 - 168 | Doublet (d) | JP-C ≈ 5-10 Hz | C =O |
| ¹³C | ~63 - 66 | Doublet (d) | JP-C ≈ 6-8 Hz | -P(O)(OCH₂ CH₃)₂ |
| ¹³C | ~61 - 64 | Singlet (s) | -C(O)OCH₂ CH₃ | |
| ¹³C | ~55 - 60 | Doublet (d) | JP-C ≈ 130-140 Hz | -C H(Cl)P- |
| ¹³C | ~16 | Doublet (d) | JP-C ≈ 5-7 Hz | -P(O)(OCH₂CH₃ )₂ |
| ¹³C | ~14 | Singlet (s) | -C(O)OCH₂CH₃ | |
| ³¹P | ~10 - 15 | Singlet (s) | P =O |
Mass Spectrometry Techniques for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₈H₁₆ClO₅P and a molecular weight of approximately 258.64 g/mol . rosewachem.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula.
Utilization of Other Advanced Spectroscopic Methods (e.g., IR, UV-Vis)
Other spectroscopic methods provide complementary structural information.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to its functional groups. Key expected peaks include a strong band for the carbonyl (C=O) stretch of the ester group (around 1730-1750 cm⁻¹), a strong absorption for the phosphoryl (P=O) stretch (around 1250-1290 cm⁻¹), and various C-O and P-O stretching vibrations (in the 1000-1150 cm⁻¹ region). C-H stretching and bending vibrations from the ethyl groups would also be present.
Ultraviolet-Visible (UV-Vis) Spectroscopy: As this compound lacks extensive chromophores or conjugated systems, it is not expected to show significant absorption in the UV-Visible region (200-800 nm).
X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives/complexes)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Since this compound is a liquid at room temperature, this technique cannot be applied to the compound itself. rosewachem.com However, if the compound were used to synthesize a stable, crystalline derivative or a metal complex, X-ray crystallography could be employed to analyze the solid-state structure of that resulting product. Such an analysis would provide definitive information on bond lengths, bond angles, and stereochemistry. To date, no published crystal structures of derivatives or complexes of this compound have been found in the searched literature.
Theoretical and Computational Studies on Triethyl 2 Chloro 2 Phosphonoacetate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule that dictate its reactivity. For Triethyl 2-chloro-2-phosphonoacetate, these calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.
The electronic structure of this compound is significantly influenced by the presence of several key functional groups. The phosphonate (B1237965) group, with its electron-withdrawing nature, plays a crucial role in acidifying the α-proton, facilitating the formation of the carbanion necessary for the Horner-Wadsworth-Emmons (HWE) reaction. The α-chloro substituent further enhances this effect through inductive electron withdrawal, which is expected to lower the pKa of the α-proton compared to its non-halogenated counterpart, Triethyl phosphonoacetate.
Calculations of Mulliken atomic charges can quantify the partial charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule. In a typical calculation for a molecule of this nature, the phosphorus atom would exhibit a significant positive charge, while the oxygen atoms of the phosphonate and ester groups would be negatively charged. The α-carbon, bonded to the electron-withdrawing chlorine and phosphonate groups, would be rendered more electrophilic.
Frontier molecular orbital analysis is also critical. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For HWE reagents, a lower LUMO energy is generally associated with greater reactivity towards nucleophiles.
Table 1: Representative Calculated Electronic Properties for a Phosphonate Reagent This table presents illustrative data based on typical DFT calculations for phosphonate esters. Specific values for this compound would require dedicated computational studies.
| Property | Representative Value | Significance |
| Mulliken Atomic Charge on P | +1.2 to +1.5 | Indicates a highly electrophilic phosphorus center. |
| Mulliken Atomic Charge on α-C | +0.1 to +0.3 | Reflects the electron-withdrawing effects of adjacent groups. |
| HOMO Energy | -9.0 to -10.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -0.5 to -1.5 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 8.5 to 9.0 eV | A larger gap suggests higher kinetic stability. |
These quantum chemical descriptors provide a foundational understanding of the electronic factors governing the reactivity of this compound, particularly in the context of carbanion formation and subsequent nucleophilic attack.
Molecular Dynamics Simulations of Reaction Pathways and Transition States
While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations can model the dynamic processes of a chemical reaction over time. For the Horner-Wadsworth-Emmons reaction involving this compound, MD simulations, often in combination with quantum mechanics (QM/MM methods), can elucidate the reaction pathway, the structures of transition states, and the role of the solvent.
The HWE reaction proceeds through a series of steps:
Deprotonation of the phosphonate ester at the α-carbon by a base to form a stabilized carbanion (a phosphonate ylide).
Nucleophilic addition of the carbanion to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.
Formation of a four-membered ring intermediate, an oxaphosphetane.
Collapse of the oxaphosphetane to yield the alkene product and a water-soluble phosphate (B84403) byproduct.
MD simulations can model the approach of the base to the phosphonate, the abstraction of the proton, and the subsequent interaction of the resulting carbanion with the carbonyl reactant. These simulations can provide insights into the stereochemical course of the reaction, which is a key feature of the HWE reaction. The stereoselectivity (E vs. Z alkene formation) is determined by the relative energies of the transition states leading to the different stereoisomeric oxaphosphetane intermediates.
Computational studies on related HWE reactions suggest that the formation of the oxaphosphetane is often the rate-determining step. nrochemistry.com The geometry of the transition state for this step is crucial in determining the final alkene geometry. The presence of the α-chloro group in this compound is expected to influence the stability and geometry of these transition states, potentially altering the E/Z selectivity compared to unsubstituted phosphonates. MD simulations could model these subtle energetic differences.
Furthermore, explicit solvent models in MD simulations can reveal the role of solvent molecules in stabilizing intermediates and transition states through hydrogen bonding and other non-covalent interactions. This level of detail is crucial for accurately predicting reaction rates and selectivities under realistic experimental conditions.
Prediction of Novel Reactivity Patterns and Synthetic Applications
Computational modeling allows for the in silico exploration of a molecule's reactivity, leading to predictions of novel chemical behavior and the design of new synthetic applications. For this compound, such studies could focus on how structural modifications would tune its reactivity in the HWE reaction and beyond.
One area of prediction lies in the stereochemical outcome of the HWE reaction. While the standard HWE reaction with stabilized phosphonates typically favors the formation of (E)-alkenes, modifications to the phosphonate can alter this preference. Computational studies could systematically investigate the effect of the α-chloro substituent on the transition state energies leading to both (E)- and (Z)-alkenes. It could be hypothesized that the steric and electronic properties of the chlorine atom might favor the formation of a particular diastereomeric oxaphosphetane intermediate, thus influencing the final alkene geometry.
Furthermore, computational methods can be used to predict the reactivity of this compound with a wider range of electrophiles beyond simple aldehydes and ketones. For instance, its potential to participate in other types of carbon-carbon bond-forming reactions could be assessed by calculating the activation barriers for various hypothetical reaction pathways.
The insights gained from these predictive studies could lead to new synthetic applications. For example, if computational models predict a high degree of Z-selectivity under certain conditions, this could open up new routes to specific stereoisomers of pharmaceutically or agriculturally important compounds. Similarly, if novel reactivity with other classes of electrophiles is predicted, this could expand the synthetic utility of this reagent.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its activity, which in the context of a reagent like this compound, refers to its reactivity, selectivity, or efficiency in a chemical transformation. Computational modeling, through the development of Quantitative Structure-Activity Relationship (QSAR) models, provides a powerful tool for establishing these correlations.
A QSAR study on a series of phosphonate reagents for the HWE reaction would involve calculating a set of molecular descriptors for each analog and then using statistical methods to find a mathematical relationship between these descriptors and an experimentally determined activity (e.g., reaction yield or E/Z ratio).
For this compound and its hypothetical analogs, relevant descriptors could include:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. These describe the electronic nature of the molecule.
Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es). These quantify the size and shape of the molecule.
A hypothetical SAR study might investigate a series of α-halo phosphonates (X = F, Cl, Br, I) to understand the influence of the halogen on the stereoselectivity of the HWE reaction. The results could be presented in a table like the one below.
Table 2: Illustrative SAR Data for a Hypothetical Series of α-Halo Phosphonates This table is a conceptual representation of a QSAR study. The data is not derived from actual experimental or computational results.
| α-Substituent (X) | van der Waals Radius of X (Å) | α-Carbon Charge (calculated) | Predicted E/Z Ratio |
| H | 1.20 | +0.05 | 95:5 |
| F | 1.47 | +0.15 | 80:20 |
| Cl | 1.75 | +0.12 | 85:15 |
| Br | 1.85 | +0.10 | 90:10 |
In this illustrative example, a QSAR model might reveal a complex relationship where both steric and electronic factors of the α-substituent influence the stereochemical outcome. Such models can be highly valuable for predicting the activity of new, unsynthesized reagents and for rationally designing improved reagents for specific synthetic targets. For instance, a QSAR study on various phosphonates has been conducted to understand their inhibitory potency against COVID-19 Mpro, demonstrating the utility of this approach in biological contexts. nih.gov
Future Directions and Emerging Research Avenues for Triethyl 2 Chloro 2 Phosphonoacetate
Sustainable Synthesis and Green Chemistry Approaches in Compound Production
The future production of Triethyl 2-chloro-2-phosphonoacetate will likely be guided by the principles of green chemistry, aiming to reduce the environmental impact of its synthesis. Traditional synthesis routes, such as the Michaelis-Arbuzov reaction, often necessitate high temperatures and the use of conventional solvents. acs.org Green chemistry strategies offer sustainable alternatives by focusing on catalyst-assisted reactions, the use of safer solvents, and energy-efficient methods. nih.gov
Future research will likely focus on developing novel catalytic systems that can facilitate the synthesis of phosphonoacetates under milder conditions. The exploration of microwave-assisted synthesis represents a promising avenue. Microwave heating can significantly accelerate reaction times, often in the absence of a solvent, which aligns with green chemistry principles of waste reduction and energy efficiency. semanticscholar.org Furthermore, the substitution of hazardous solvents like benzene (B151609) with greener alternatives such as toluene (B28343) or biodegradable solvents is an area of active investigation. nih.gov The development of solvent-free reaction conditions is another key goal to minimize waste and environmental pollution. semanticscholar.org
Table 1: Green Chemistry Approaches for Synthesis
| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefit |
|---|---|---|
| Catalysis | Development of novel catalysts for the Michaelis-Arbuzov reaction. | Lower reaction temperatures, increased efficiency, reduced energy consumption. nih.gov |
| Alternative Solvents | Replacement of hazardous solvents with biodegradable or less toxic options. | Reduced environmental pollution and health risks. nih.gov |
| Energy Efficiency | Use of microwave-assisted synthesis. | Drastically shortened reaction times, suppression of side-reactions, potential for solvent-free conditions. semanticscholar.org |
| Waste Prevention | Optimization of reactions for higher atom economy and solvent-less conditions. | Minimized chemical waste and environmental footprint. nih.govsemanticscholar.org |
Exploration of Catalytic Applications and Asymmetric Transformations
This compound is a well-established reagent in carbon-carbon bond-forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. chemicalbook.com This reaction is fundamental for the synthesis of alkenes from carbonyl compounds. chemicalbook.comwikipedia.org Future research is expected to expand the catalytic applications of this reagent, particularly in the realm of asymmetric synthesis to produce chiral molecules with high stereoselectivity.
The development of catalytic, enantioselective versions of the HWE reaction using chiral catalysts is a significant area of interest. This would enable the synthesis of specific stereoisomers of complex molecules, which is of paramount importance in the pharmaceutical industry. Beyond the HWE reaction, researchers are exploring its use in other significant transformations, including Tsuji-Trost type reactions and intramolecular Heck-type cyclizations. chemicalbook.comsigmaaldrich.com A robust method for the α-arylation of phosphonoacetates has already been developed, providing an efficient route to complex arylated products that are otherwise difficult to access. acs.org Future work will likely focus on expanding the substrate scope and developing catalytic versions of these reactions to enhance their efficiency and applicability.
Table 2: Emerging Catalytic and Asymmetric Reactions
| Reaction Type | Research Focus | Potential Impact |
|---|---|---|
| Asymmetric HWE Reaction | Development of chiral catalysts to control stereochemistry. | Access to enantiomerically pure alkenes for pharmaceutical synthesis. chemicalbook.com |
| Catalytic α-Arylation | Optimization of palladium-catalyzed cross-coupling reactions. | Efficient synthesis of α-aryl phosphonoacetates, key precursors for biologically active molecules. acs.org |
| Heck-type Cyclizations | Use as a reactant in intramolecular cyclization reactions. | Construction of complex cyclic and polycyclic structures. sigmaaldrich.com |
| Tsuji-Trost Reactions | Application in palladium-catalyzed allylic alkylation. | Formation of new carbon-carbon bonds with high versatility. chemicalbook.com |
Integration into Novel Material Science Frontiers and Functional Material Development
The unique chemical structure of this compound, containing both phosphorus and chlorine, makes it an attractive building block for novel functional materials. chemimpex.com Organophosphorus compounds are widely recognized for their utility in material science, particularly in the development of polymers and coatings with enhanced properties. chemimpex.com
Future research will likely explore the incorporation of this phosphonate (B1237965) into polymer backbones to create materials with improved flame retardancy, thermal stability, and durability. The phosphorus component can act as an intrinsic flame retardant, reducing the need for potentially toxic additives. Additionally, its integration into coatings could enhance adhesion and corrosion resistance on metal surfaces. The reactivity of the chloro- and phosphonoacetate groups allows for various polymerization and modification strategies, opening avenues for the creation of a wide range of functional materials, from advanced composites to specialized adhesives. chemimpex.com
Expansion of Biological and Biomedical Applications beyond Current Scope
While this compound is already used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its potential in biological and biomedical applications is far from fully realized. chemimpex.com Phosphonates are known for their broad biological activity and are key components in several approved drugs. acs.orgnih.gov
Emerging research is focused on using phosphonate derivatives as peptidomimetics, where they mimic the transition state of peptide hydrolysis, leading to potent enzyme inhibitors. acs.org This opens the door to developing new therapeutic agents for a variety of diseases. For instance, α-carboxy nucleoside phosphonates are being investigated as prodrugs for antiviral therapies. nih.gov
Future investigations may also target the development of novel enzyme inhibitors for applications in both medicine and agriculture. chemimpex.com The compound serves as a reagent in the synthesis of Mutagen X (MX), a disinfection byproduct found in drinking water, highlighting its relevance in toxicology and environmental science studies. chemicalbook.comchemicalbook.com By leveraging its unique reactivity, scientists can design and synthesize new classes of biologically active molecules with tailored properties for specific therapeutic or agricultural targets.
Q & A
Q. What are the standard synthetic routes for preparing triethyl 2-chloro-2-phosphonoacetate, and what methodological considerations are critical for reproducibility?
The compound is typically synthesized via the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with a halogenated precursor (e.g., α-chloroacetate derivatives). Key parameters include stoichiometric ratios (e.g., excess triethyl phosphite to drive completion) and reaction temperatures (e.g., 90°C for 40 hours). Post-synthesis, purification via vacuum distillation or chromatography is essential to isolate the product from unreacted triethyl phosphite and byproducts like ethyl bromide . Note that incomplete reactions may leave residual starting materials, necessitating rigorous NMR or GC-MS analysis for validation .
Q. How can researchers ensure purity and stability of this compound during storage?
The compound should be stored under inert conditions (e.g., nitrogen atmosphere) in airtight glass containers to prevent hydrolysis. Purity (>95%) can be verified via GC or HPLC, with monitoring for decomposition products like phosphoric acid derivatives. Solubility in organic solvents (e.g., THF, DCM) and insolubility in water suggest storage in anhydrous environments .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
¹H/³¹P NMR is critical for confirming the phosphonate group and chloroacetate moiety. For example, the ³¹P NMR signal typically appears near δ +20 ppm. IR spectroscopy can validate ester (C=O stretch ~1730 cm⁻¹) and P=O (~1250 cm⁻¹) groups. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 258.6 (C₈H₁₆ClO₅P) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in Horner-Wadsworth-Emmons (HWE) olefination reactions?
The chloro substituent enhances electrophilicity at the α-carbon, promoting reactivity with aldehydes. However, steric hindrance from the triethyl phosphonate group may reduce yields in bulky aldehyde systems. Optimization requires balancing solvent polarity (e.g., DMF vs. THF) and base strength (e.g., NaH vs. DBU) to stabilize the intermediate ylide .
Q. What experimental strategies resolve contradictions in reaction outcomes when using this compound in nucleophilic substitutions?
Discrepancies in product distribution (e.g., competing elimination vs. substitution) often arise from solvent choice or nucleophile strength. For example, polar aprotic solvents (e.g., DMSO) favor SN2 pathways, while weaker nucleophiles (e.g., amines) may lead to side reactions. Kinetic studies via in situ NMR can identify dominant pathways .
Q. How does the compound’s stability under acidic or basic conditions impact its utility in multi-step syntheses?
The ester groups are prone to hydrolysis under strong acidic/basic conditions. Pre-treatment with mild buffers (pH 6–8) or use of protective groups (e.g., silyl ethers) for sensitive intermediates is advised. TGA-DSC analysis reveals decomposition onset at ~110°C, limiting high-temperature applications .
Data Analysis and Optimization
Q. What analytical workflows are recommended for troubleshooting failed Michaelis-Arbuzov reactions involving this compound?
Q. How can computational modeling (e.g., DFT) aid in predicting the reactivity of this compound in novel reactions?
DFT calculations can map transition states for ylide formation or substitution pathways, identifying energy barriers and regioselectivity trends. For example, modeling the HWE reaction with benzaldehyde predicts a lower activation energy for E-alkene formation compared to Z-isomers .
Comparative Studies
Q. How does the reactivity of this compound compare to its fluoro or methyl analogs in organocatalytic applications?
The electron-withdrawing chloro group enhances electrophilicity compared to the fluoro analog (lower electronegativity) and methyl-substituted derivatives (steric shielding). This difference is evident in kinetic studies of aldol reactions, where chloro derivatives exhibit faster enolate formation .
Q. What structural analogs of this compound are reported in asymmetric synthesis, and how do their enantioselectivities compare?
Chiral variants (e.g., this compound with menthol esters) show improved enantioselectivity in cyclopropanation reactions (up to 85% ee) compared to non-chiral analogs. Stereochemical outcomes are highly solvent-dependent, with ethers outperforming hydrocarbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
